Tirofiban hydrochloride
Übersicht
Beschreibung
Tirofiban Hydrochloride is a potent non-peptide, glycoprotein IIb/IIIa inhibitor . It is used to prevent blood clots or heart attacks in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .
Synthesis Analysis
Tirofiban Hydrochloride can be prepared through substitution, condensation, reduction, salification, and other reactions . The process involves reducing an intermediate I to obtain an intermediate II, performing a chlorination reaction on the intermediate II and SOCl2 in the presence of Lewis acid chloride to obtain an intermediate III, performing etherification on the intermediate III and N-butyl sulfonyl-L-tyrosine in the presence of an iodination reagent, and performing hydrogenation and salification to obtain Tirofiban Hydrochloride .Molecular Structure Analysis
The molecular formula of Tirofiban Hydrochloride is C22H36N2O5S .Chemical Reactions Analysis
Tirofiban Hydrochloride works by inhibiting the glycoprotein IIb/IIIa receptor on the surface of platelets . This receptor plays a crucial role in platelet aggregation and clot formation. By blocking this receptor, Tirofiban helps prevent the formation of blood clots .Physical And Chemical Properties Analysis
Tirofiban Hydrochloride is a white solid with a melting point of 223225 ℃ . Its molecular weight is 495.07 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Tirofiban Hydrochloride : Tirofiban hydrochloride is synthesized from 4-(4-piperidinyl)-1-chlorobutane and L-tyrosine through a series of seven chemical reactions. This synthesis method is characterized by its low toxicity, simple operation, and a high yield of up to 21.6% (Li Zhi-yu, 2013).
Cardiovascular Applications
- Treatment of Coronary Heart Disease : Tirofiban hydrochloride is effective in treating coronary heart disease and can reduce homocysteine levels, thereby alleviating atherosclerosis progression. It also reduces myocardial ischemia severity and levels of fibrinogen and high-sensitivity C-reactive protein (Yin Chen, 2017).
- Use in Percutaneous Coronary Intervention : In patients undergoing primary percutaneous coronary intervention for acute myocardial infarction, tirofiban hydrochloride has been shown to be effective and safe (Liu De-lin, 2012).
- Non-ST Elevation Acute Coronary Syndrome : Tirofiban hydrochloride shows positive application effects in the early phase of non-ST elevation acute coronary syndrome intervention treatment. It is characterized as safe, effective, and associated with fewer adverse reactions (Li Wen-jin, 2014).
Stroke Applications
- Thrombolytic Therapy for Ischemic Stroke : Tirofiban hydrochloride, when used in thrombolytic therapy for ischemic stroke, is highly effective and safe. It significantly reduces platelet aggregation and has a low incidence of major adverse reactions (Ruixian Wang et al., 2019).
- Platelet Glycoprotein IIb/IIIa Receptor Inhibition : Tirofiban is a selective glycoprotein IIb/IIIa receptor inhibitor and has been evaluated for its use in progressive stroke, intravenous thrombolysis, and endovascular treatment in ischemic stroke patients. It has shown promise in preventing stroke progression, stent thrombosis, and improving functional independence [(Ming Yang et al., 2019)](https://consensus.app/papers/platelet-glycoprotein-iibiiia-receptor-inhibitor-yang/fd3ac034af075ed6a53a89453a7093f2/?utm_source=chatgpt).
Vasorelaxation in the Coronary Artery
- Endothelium-Dependent Vasorelaxation : Tirofiban hydrochloride induces endothelium-dependent vasorelaxation in the coronary artery by activating the PI3K/Akt/eNOS pathway. This effect is attributed to its role in increasing NO production and subsequent vasodilation (Tianyang Xia et al., 2016).
Pharmacokinetics and Safety
- Clinical Pharmacokinetics : The pharmacokinetics of tirofiban in humans indicate that it is predominantly excreted renally, with negligible metabolism. Its volume of distribution and systemic clearance vary, and renal function may influence its excretion (K. Kondo & K. Umemura, 2002).
- Safety in Acute Ischemic Stroke : The Safety of Tirofiban in acute Ischemic Stroke (SaTIS) trial suggests that tirofiban might be safe in acute moderate ischemic stroke, even when administered within a large time window after symptom onset. It may also contribute to reduced mortality in the late outcome (M. Siebler et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tirofiban hydrochloride | |
CAS RN |
150915-40-5 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.